N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-13(23)22-10-2-3-14-4-7-16(11-18(14)22)21-19(24)12-25-17-8-5-15(20)6-9-17/h4-9,11H,2-3,10,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECJJOVTTWSJCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenoxy)acetamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Acetylation: The quinoline derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the nitrogen atom.
Chlorophenoxyacetamide Formation: The final step involves the reaction of the acetylated quinoline derivative with 4-chlorophenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the compound can occur at the carbonyl group, resulting in the formation of the corresponding alcohol.
Substitution: The chlorophenoxyacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound has been investigated for multiple biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Below are detailed findings from various studies.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenoxy)acetamide against a range of pathogens:
- Study Overview : A series of tests were conducted against both Gram-positive and Gram-negative bacteria.
- Findings :
- The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values recorded at 32 µg/mL and 64 µg/mL respectively.
- The presence of the chlorophenoxy group is believed to enhance the compound's interaction with bacterial membranes, contributing to its antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored in vitro:
- Study Overview : The cytotoxic effects were assessed using human breast cancer cell lines (MCF-7).
- Findings :
Anti-inflammatory Properties
Research has also focused on the anti-inflammatory effects of the compound:
- Study Overview : The anti-inflammatory effects were evaluated using LPS-stimulated macrophages.
- Findings :
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | LPS-stimulated macrophages | TNF-alpha and IL-6 reduced by ~50% | 2025 |
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-bromophenoxy)acetamide: Similar structure but with a bromine atom instead of chlorine.
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-fluorophenoxy)acetamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenoxy)acetamide is unique due to the presence of the chlorophenoxyacetamide moiety, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for research and development.
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H19ClN2O3. The structure features a tetrahydroquinoline core substituted with an acetyl group and a 4-chlorophenoxy acetamide moiety. This configuration is crucial for its biological activity.
Biological Activity Overview
1. Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant activities. These compounds can inhibit lipid peroxidation and protect cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
2. Inhibition of Enzymatic Activity
Studies have shown that this compound can inhibit specific enzymes involved in lipid metabolism. For instance, it has been noted to suppress Acyl-CoA:cholesterol acyltransferase (ACAT) activity, which plays a role in cholesterol homeostasis and is implicated in atherosclerosis .
The biological effects of this compound may be attributed to the following mechanisms:
- ACAT Inhibition : By inhibiting ACAT, the compound reduces cholesterol esterification in cells, which can lower cholesterol levels in the bloodstream.
- Antioxidative Mechanism : The presence of the tetrahydroquinoline structure is believed to contribute to its antioxidative properties by scavenging free radicals and enhancing cellular defense mechanisms .
Case Study 1: Efficacy in Animal Models
In a study involving Wistar rats, administration of this compound demonstrated significant reductions in serum cholesterol levels compared to control groups. The results indicated a potential therapeutic role in managing hyperlipidemia .
Case Study 2: Neuroprotective Effects
Another investigation focused on neuroprotective effects against oxidative stress-induced neuronal damage. The compound was found to significantly reduce cell death in neuronal cultures exposed to oxidative agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and what analytical techniques ensure purity and structural integrity?
- Answer: The synthesis involves multi-step organic reactions, including N-acylation of the tetrahydroquinoline core with 2-(4-chlorophenoxy)acetyl chloride. Key steps require controlled reaction conditions (e.g., anhydrous solvents, 0–5°C for amide bond formation) and purification via column chromatography. Structural validation employs 1H/13C NMR for functional group confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight verification. Reaction progress is monitored via TLC with hexane:ethyl acetate (9:3) as the mobile phase .
Q. Which functional groups are critical for pharmacological activity, and how can they be modified to enhance target specificity?
- Answer: The tetrahydroquinoline core (acetylated at N1) provides a rigid scaffold for receptor binding, while the 4-chlorophenoxy moiety enhances lipophilicity and membrane permeability. The acetamide bridge facilitates hydrogen bonding with biological targets. Modifications such as halogen substitution (e.g., replacing Cl with F) or introducing electron-withdrawing groups (e.g., nitro at position 3) can improve target specificity. Computational docking studies (e.g., AutoDock Vina) guide rational design .
Q. What standard protocols are used to assess the compound’s stability under varying pH and temperature conditions?
- Answer: Stability studies involve incubating the compound in buffers (pH 1–9) at 25°C and 40°C for 24–72 hours. Degradation products are analyzed via HPLC-MS with a C18 column (gradient elution: acetonitrile/water + 0.1% formic acid). Accelerated stability testing (40°C/75% RH) over 30 days identifies major degradation pathways (e.g., hydrolysis of the acetamide group) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across in vitro and in vivo models?
- Answer: Discrepancies may arise from differences in metabolic activation (e.g., cytochrome P450-mediated conversion) or bioavailability. A tiered approach is recommended:
- In vitro: Compare activity in primary cell lines vs. immortalized cells (e.g., SH-SY5Y neuroblastoma) under standardized oxygen and nutrient conditions.
- In vivo: Use pharmacokinetic profiling (plasma/tissue concentration via LC-MS) to correlate exposure levels with efficacy in rodent models.
- Orthogonal assays: Validate target engagement using techniques like surface plasmon resonance (SPR) or radioligand binding assays .
Q. What strategies are recommended for SAR studies to optimize pharmacokinetic properties?
- Answer: Systematic isosteric replacements (e.g., substituting the chlorophenoxy group with trifluoromethoxy) can enhance metabolic stability. Prodrug approaches (e.g., esterification of the acetamide) improve oral bioavailability. In vitro ADMET assays (e.g., microsomal stability, Caco-2 permeability) prioritize derivatives with balanced solubility (LogP 2–4) and low CYP inhibition. In silico QSAR models predict absorption and toxicity .
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in neurological disorders?
- Answer:
- Target deconvolution: Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners in brain homogenates.
- Pathway analysis: Perform RNA-seq on treated neuronal cells to map dysregulated pathways (e.g., dopaminergic signaling).
- Functional validation: Knock out candidate targets (e.g., dopamine D2 receptor) in zebrafish models to assess rescue of phenotype .
Q. How can researchers address challenges in detecting low-abundance metabolites during metabolic studies?
- Answer: Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to capture fragment ions of Phase I/II metabolites. Stable isotope labeling (e.g., 13C-acetyl group) aids in distinguishing endogenous compounds. In vitro microsomal incubations (human/rat liver microsomes + NADPH) identify primary oxidative metabolites, while hepatocyte co-cultures model secondary conjugation (e.g., glucuronidation) .
Q. What in vivo models are appropriate for evaluating efficacy in neurodegenerative disease contexts?
- Answer:
- Acute models: MPTP-induced Parkinson’s disease in mice, with behavioral endpoints (rotarod, pole test) and striatal dopamine quantification via HPLC-ECD .
- Chronic models: Transgenic APP/PS1 mice for Alzheimer’s disease, assessing amyloid-beta plaque reduction via immunohistochemistry and cognitive performance in Morris water maze.
- Dosing: Intraperitoneal administration (5–20 mg/kg) with pharmacokinetic sampling at 0, 1, 4, 8, and 24 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
